molecular formula C14H18N2O B1196014 Camoensine CAS No. 58845-83-3

Camoensine

Cat. No. B1196014
CAS RN: 58845-83-3
M. Wt: 230.31 g/mol
InChI Key: BQLVLWNCTINETI-GRYCIOLGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Camoensine is a member of indolizines, an organic heterotetracyclic compound, a bridged compound and a delta-lactam.

Scientific Research Applications

Phytochemical Screening and Potential Therapeutic Properties

A study aimed at finding substances of pharmacological interest in various medicinal plants, including Camoensine, highlighted its potential in the treatment of obesity and other diseases. The research emphasized the importance of phytochemical screenings and the discovery of bioactive compounds, particularly phenolic compounds, saponins, and dietary fiber in plants like Camoensine (Simão et al., 2014).

Chemotaxonomic Characterization in Plant Species

In the botanical field, Camoensine's presence in certain plant species, such as Orphanodendron, has been used to support phylogenetic classifications. The detection of Camoensine and related alkaloids in these plants has contributed to understanding their placement within the Papilionoideae subfamily, offering insights into plant taxonomy and evolutionary relationships (Kite, 2017).

Convergent Evolution in Photosynthesis

Research on Crassulacean acid metabolism (CAM), a water-use efficient adaptation of photosynthesis, suggests the possibility of convergent evolution involving compounds like Camoensine. The study on Kalanchoë, a CAM species, indicates that changes in protein sequence and gene expression, potentially involving compounds like Camoensine, underpin this evolutionary adaptation. This research provides insights into the molecular mechanisms of CAM and its independent emergence in plant species (Yang et al., 2017).

Potential in Tumor Therapy

An in vitro study assessing a variety of natural extracts for tumoricidal effects included Camoensine. This research contributes to the understanding of the potential use of natural compounds, including Camoensine, in cancer treatment and chemotherapy drug discovery (Mazzio & Soliman, 2009).

Chemotaxonomic Markers in Genus Melolobium

Camoensine has been characterized as a major alkaloid in various species of the genus Melolobium. This finding is significant for chemotaxonomic studies, helping to differentiate and classify plant species based on their chemical profiles. The presence of Camoensine and other alkaloids in Melolobium species contributes to understanding the genus's phytochemical diversity (Wyk et al., 1988).

properties

CAS RN

58845-83-3

Product Name

Camoensine

Molecular Formula

C14H18N2O

Molecular Weight

230.31 g/mol

IUPAC Name

(1R,9S,10R)-7,14-diazatetracyclo[7.6.1.02,7.010,14]hexadeca-2,4-dien-6-one

InChI

InChI=1S/C14H18N2O/c17-14-5-1-3-13-10-7-11(9-16(13)14)12-4-2-6-15(12)8-10/h1,3,5,10-12H,2,4,6-9H2/t10-,11+,12-/m1/s1

InChI Key

BQLVLWNCTINETI-GRYCIOLGSA-N

Isomeric SMILES

C1C[C@@H]2[C@H]3C[C@H](CN2C1)C4=CC=CC(=O)N4C3

SMILES

C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3

Canonical SMILES

C1CC2C3CC(CN2C1)C4=CC=CC(=O)N4C3

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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